molecular formula C20H25NO2 B2501413 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide CAS No. 301690-42-6

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide

Cat. No. B2501413
CAS RN: 301690-42-6
M. Wt: 311.425
InChI Key: DRZYAHVRNYUSNT-UHFFFAOYSA-N
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Description

The compound 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide is a chemical entity that belongs to the class of acetamide derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties, including anticancer, anti-inflammatory, and analgesic activities. The structure of acetamide derivatives typically consists of an acetamide group attached to a phenoxy moiety, which can be further substituted with various groups to enhance or modify their biological activity .

Synthesis Analysis

The synthesis of acetamide derivatives can be achieved through different synthetic pathways. One such method is the Leuckart synthetic pathway, which has been utilized to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives . Another approach involves the condensation of glycosylamines with activated tripeptide esters, as seen in the synthesis of complex glycosylamine analogs . Additionally, the reaction of N-methylchloroacetamide with phenoxyphenol in the presence of anhydrous potassium carbonate has been reported to yield N-methyl-2-(4-phenoxyphenoxy)acetamide, demonstrating the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group linked to a phenoxy ring. The phenoxy ring can be further substituted with various groups such as tert-butyl, which can influence the compound's physical and chemical properties, as well as its biological activity. The structures of these compounds have been elucidated using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as demonstrated in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential pharmacological applications. The introduction of different substituents on the phenoxy ring can lead to compounds with varying activities, as seen in the synthesis of derivatives with halogens on the aromatic ring, which showed enhanced anticancer and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide and its analogs are influenced by the nature of the substituents on the phenoxy ring. These properties are crucial for determining the compound's suitability for drug development, including its solubility, stability, and reactivity. The presence of substituents like tert-butyl, bromo, and nitro groups can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The detailed physical and chemical properties of these compounds can be studied using analytical techniques such as NMR, IR, and mass spectrometry, which provide insights into their structure-activity relationships .

Scientific Research Applications

Chemoselective Acetylation and Synthetic Pathways

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical compounds. The chemoselective acetylation of aminophenols, for instance, highlights the role of similar acetamide derivatives in synthesizing antimalarial drugs. This process involves employing specific catalysts like Novozym 435, showcasing the compound's utility in facilitating selective reactions essential for developing targeted therapeutics (Magadum & Yadav, 2018).

Pharmacological Assessments

Acetamide derivatives, including compounds structurally related to 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide, have been assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This evaluation underlines the broader pharmacological applications of acetamide derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer Activities

The synthesis of novel 2-(substituted phenoxy) acetamide derivatives demonstrates the compound's role in anticancer research. These derivatives, particularly those with halogenated aromatic rings, exhibit significant anticancer and anti-inflammatory activities, highlighting the acetamide derivatives' potential in cancer therapy (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Development

The development of antioxidants using a "mix-and-match" strategy, involving compounds like 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide, showcases the application of acetamide derivatives in neuroprotective antioxidant therapy. This approach aims at designing bioactive molecules with radical scavenging abilities, offering potential therapeutic strategies for neurodegenerative conditions (Kenche, Tumpach, Barnham, Collins, Haigh, & Drew, 2013).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-15-6-10-17(11-7-15)21-19(22)14-23-18-12-8-16(9-13-18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYAHVRNYUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide

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